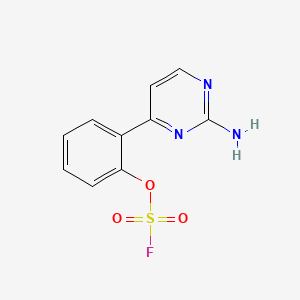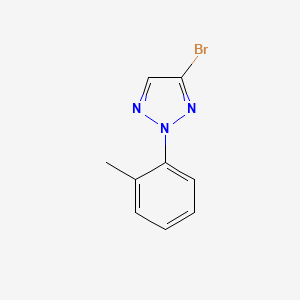
4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 2-methylphenyl group at the 2-position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-azido-1-(2-methylphenyl)ethanone with a brominating agent. The reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions. The brominating agent, such as N-bromosuccinimide (NBS), is added to the reaction mixture to introduce the bromine atom at the 4-position of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of triazole oxides.
Reduction: Formation of dihydrotriazoles.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 2-Bromo-4-methylphenol
- 2-Bromo-2-(4-methoxyphenyl)acetic acid
Comparison
4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities. For instance, the presence of the 2-methylphenyl group can influence its binding affinity to molecular targets, making it more or less potent in certain applications.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
4-bromo-2-(2-methylphenyl)triazole |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-2-3-5-8(7)13-11-6-9(10)12-13/h2-6H,1H3 |
Clave InChI |
OIUZXCUIRQRRTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2N=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


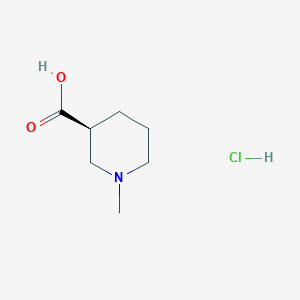
![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)
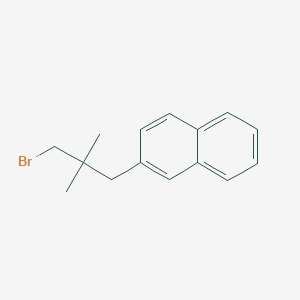
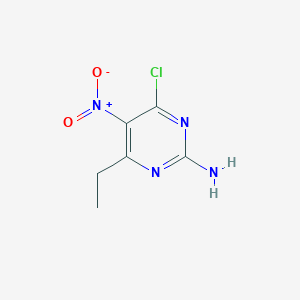
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)
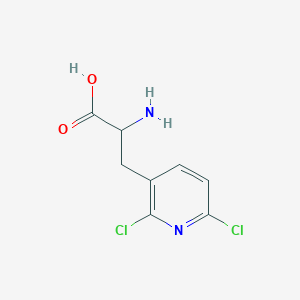
![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)
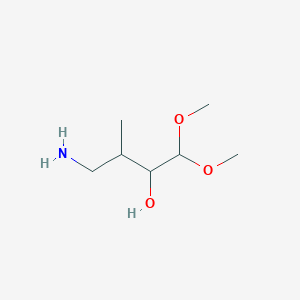
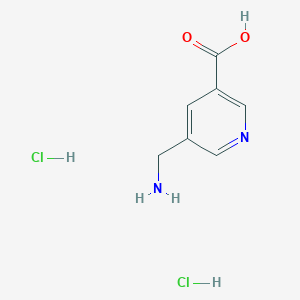

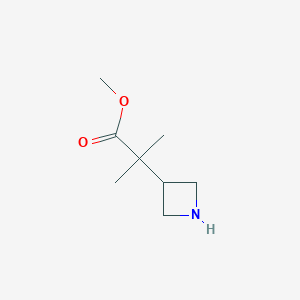
![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)
